molecular formula C26H17ClN4O5 B11690028 N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11690028
M. Wt: 500.9 g/mol
InChI Key: SKZRSFNXRPLQSB-CCVNUDIWSA-N
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Description

N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antimicrobial and anthelmintic properties, making it a subject of various scientific studies.

Chemical Reactions Analysis

N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.

Scientific Research Applications

N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with microbial cell membranes and enzymes. The compound’s nitro and chloro groups are believed to play a crucial role in disrupting microbial cell walls and inhibiting enzyme activity, leading to the death of the microorganisms .

Comparison with Similar Compounds

N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other Schiff bases and hydrazides:

Properties

Molecular Formula

C26H17ClN4O5

Molecular Weight

500.9 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H17ClN4O5/c27-21-13-16(31(34)35)9-11-18(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)30/h1-14H,15H2,(H,29,32)/b28-14+

InChI Key

SKZRSFNXRPLQSB-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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